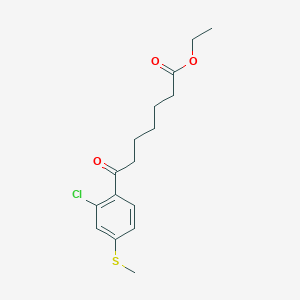
3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene, also known as 3,4-DMDB, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a boiling point of 188 °C. 3,4-DMDB has been used in a variety of scientific fields, including analytical chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1. Phase Behavior and Solubility Studies
Studies have examined the distribution of related compounds like 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, observing their solubility and distribution coefficients in various binary solvents. This research is significant in understanding the phase behavior of similar compounds in different temperature ranges and solvent systems (Novikov, Dobryakov, & Smirnova, 2013).
2. Chemical Synthesis and Catalysis
Research into the synthesis of cyclic acetals and gem-dichlorocyclopropanes using compounds like 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane has shown potential applications in creating complex chemical structures with significant biological activities (Dzhumaev et al., 2021).
3. Polymer Science
The synthesis of new chiral zirconium derivatives using similar dioxolane compounds has been explored for polymerization of ethylene and propene. This research highlights the role of these compounds in developing new materials and catalysts for industrial applications (Bandy et al., 1991).
4. Renewable Chemicals and Catalysis
Investigations into the acid-catalysed condensation of glycerol with compounds like 1,3-dioxolane explore the potential of these compounds in producing novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
5. Mass Spectrometry and Fragmentation Studies
Mass spectrometric studies have been conducted on dioxolane derivatives to understand their fragmentation behavior under electron impact ionization conditions. This research is crucial for the analytical understanding of these compounds (Xu et al., 2002).
Propiedades
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-3-4-11(7-10(9)2)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKURJQERUBPLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645876 |
Source


|
| Record name | 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898759-39-2 |
Source


|
| Record name | 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














